molecular formula C24H25NO B2976903 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one CAS No. 2185590-15-0

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one

Cat. No.: B2976903
CAS No.: 2185590-15-0
M. Wt: 343.47
InChI Key: FGYSHMOAGIFBCD-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropylidene group attached to an azabicyclo[3.2.1]octane ring, which is further connected to a diphenylethan-1-one moiety. The presence of multiple rings and functional groups makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the diphenylethan-1-one moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

  • 8-Azabicyclo[3.2.1]octan-3-one: A related compound with a similar bicyclic structure.

  • 1-Azabicyclo[2.2.2]octan-3-one: Another bicyclic compound with a different ring size and substitution pattern.

Uniqueness: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of 1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-2,2-diphenylethan-1-one, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(25-21-13-14-22(25)16-20(15-21)17-11-12-17)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21-23H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSHMOAGIFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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